2-Phenyl-6-trifluoromethoxyquinolin-4-ol
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Overview
Description
2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a trifluoromethoxy group, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and a trifluoromethoxy benzaldehyde, the reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-trifluoromethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives.
Scientific Research Applications
2-Phenyl-6-trifluoromethoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-6-trifluoromethoxyquinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to interact with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-4(1H)-one: Lacks the trifluoromethoxy group, resulting in different chemical properties.
6-Methoxyquinolin-4(1H)-one: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethoxy group in 2-Phenyl-6-trifluoromethoxyquinolin-4-ol imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-phenyl-6-(trifluoromethoxy)-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANZYHJTRUZTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680176 |
Source
|
Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204997-08-9 |
Source
|
Record name | 2-Phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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